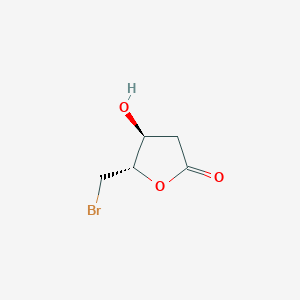
4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one
カタログ番号 B2635923
CAS番号:
78139-03-4
分子量: 195.012
InChIキー: DTEXHXHETLVPKE-IUYQGCFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula shows the arrangement of atoms and the chemical bonds that hold the atoms together .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Synthesis and Metabolic Studies
- A study on Senecio burtonii isolated compounds, including a shikimic acid derivative structurally related to 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one, suggesting potential applications in natural product chemistry and pharmacology (Ndom et al., 2006).
- Research on the synthesis of 4alpha-aminosteroids and 4beta-aminosteroids offers insights into the utility of similar structures in steroid chemistry (Ke et al., 2009).
Chemical Transformations and Catalysis
- In a study on glucose conversion , a derivative of 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one was used as a platform chemical, indicating its role in catalysis and chemical transformations (Pagan-Torres et al., 2012).
Steroid and Hormone Research
- A study on the synthesis of unnatural isomers of B-type procyanidins, involving epicatechin-4alpha,8-epicatechin, utilized a structure analogous to 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one, highlighting its potential in the synthesis of complex natural products (Kozikowski et al., 2001).
Novel Drug Synthesis
- Research on the synthesis of novel C-sialosides using cross-metathesis of C-allyl sialoside with styrene, leading to aryl derivatives, demonstrates the utility of similar structures in the synthesis of biologically active compounds (Meinke & Thiem, 2008).
Safety And Hazards
特性
IUPAC Name |
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEXHXHETLVPKE-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(3-Methylbutyl)piperazine dihydrochloride
34581-22-1
8-Iodo-2-naphthoic acid
5088-94-8







![5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635851.png)


![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)

![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)